molecular formula C21H23N3O5S B467893 2-(2-isopropylphenoxy)-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)acetamide CAS No. 606923-53-9

2-(2-isopropylphenoxy)-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)acetamide

Katalognummer: B467893
CAS-Nummer: 606923-53-9
Molekulargewicht: 429.5g/mol
InChI-Schlüssel: VOUXUXNAQVPMKR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound (CAS: 606923-53-9) is a sulfonamide-acetamide hybrid with a molecular formula of C₂₁H₂₃N₃O₅S and a molar mass of 429.49 g/mol . Its structure comprises:

  • A 2-isopropylphenoxy group linked via an acetamide bridge.
  • A 4-sulfamoylphenyl moiety connected to a 5-methyl-3-isoxazolylamine group.

Its predicted pKa is 5.58, indicating moderate solubility in aqueous environments at physiological pH .

Eigenschaften

IUPAC Name

N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-2-(2-propan-2-ylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5S/c1-14(2)18-6-4-5-7-19(18)28-13-21(25)22-16-8-10-17(11-9-16)30(26,27)24-20-12-15(3)29-23-20/h4-12,14H,13H2,1-3H3,(H,22,25)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOUXUXNAQVPMKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-(2-isopropylphenoxy)-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)acetamide , with CAS number 606923-53-9, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Molecular Structure

  • Molecular Formula : C21H23N3O5S
  • Molecular Weight : 429.49 g/mol
  • Chemical Structure : The compound features a complex structure with an isopropylphenoxy group, a sulfonamide linkage, and an isoxazole moiety, which are known to influence its biological properties.
PropertyValue
CAS Number606923-53-9
Molecular FormulaC21H23N3O5S
Molecular Weight429.49 g/mol
SolubilitySoluble in DMSO

Anticonvulsant Activity

Research has indicated that derivatives similar to this compound exhibit anticonvulsant activity. For instance, studies focusing on related compounds suggest that they may act on neuronal voltage-sensitive sodium channels, which are critical in the modulation of neuronal excitability and seizure activity.

  • Mechanism of Action : The anticonvulsant effect is hypothesized to arise from the modulation of sodium channels, leading to decreased neuronal excitability.
  • Case Studies : In animal models, compounds with similar structures showed significant protection against seizures induced by maximal electroshock (MES) and pentylenetetrazole (PTZ) tests.

Table 2: Anticonvulsant Activity Summary

CompoundTest TypeDose (mg/kg)Efficacy
Related Compound AMES100Significant
Related Compound BPTZ300Moderate

Antimicrobial Activity

Preliminary studies have also suggested potential antimicrobial properties for this class of compounds. Although specific data on the compound is limited, similar sulfonamide derivatives have demonstrated inhibitory effects against various bacterial strains.

  • Mechanism of Action : These compounds may inhibit bacterial growth by interfering with folic acid synthesis.
  • Case Studies : Research has shown that certain sulfonamide derivatives exhibit significant antibacterial activity against gram-positive and gram-negative bacteria.

Table 3: Antimicrobial Activity Summary

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Sulfonamide DerivativeE. coli32 µg/mL
Sulfonamide DerivativeS. aureus16 µg/mL

Safety and Toxicity

Safety evaluations are crucial for understanding the therapeutic potential of any new compound. Studies have indicated that while some derivatives demonstrate promising biological activity, they may also exhibit toxicity at higher doses.

  • Toxicity Studies : Acute toxicity assessments using the rotarod test in mice revealed varying degrees of neurological impairment depending on the dose and specific structural modifications of the compounds.
  • Safety Profile : Further investigations are necessary to establish a comprehensive safety profile for this compound.

Table 4: Toxicity Assessment Summary

CompoundTest TypeObserved Effect
Compound XRotarod TestImpairment at 300 mg/kg
Compound YRotarod TestNo impairment at 100 mg/kg

Wissenschaftliche Forschungsanwendungen

Anticonvulsant Activity

One of the most significant applications of this compound is in the field of epilepsy treatment. Research has demonstrated its potential as an anticonvulsant agent:

  • Mechanism of Action : The compound acts on neuronal voltage-sensitive sodium channels, which play a crucial role in the propagation of action potentials in neurons. By modulating these channels, it can help stabilize neuronal excitability and prevent seizures .
  • Case Studies :
    • In a study evaluating various phenylacetamide derivatives, the compound exhibited protective effects in animal models subjected to maximal electroshock (MES) and pentylenetetrazole-induced seizures. The results indicated that it could provide significant protection against seizures, comparable to established anticonvulsants like phenytoin .
  • Pharmacological Data :
CompoundED50 (mg/kg)TD50 (mg/kg)Protective Index
2-(2-isopropylphenoxy)-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)acetamide52.30>500>9.56
Phenytoin28.10>100>3.6

This table summarizes the efficacy and safety profile of the compound compared to phenytoin, highlighting its potential as a safer alternative with a higher protective index .

Anticancer Properties

The compound has also been investigated for its anticancer potential:

  • Research Findings : A study focused on identifying novel anticancer compounds through drug library screening found that derivatives similar to this compound could inhibit cancer cell proliferation effectively. The mechanism involved interference with cell signaling pathways crucial for tumor growth .
  • Case Studies :
    • In multicellular spheroid models, which better mimic in vivo tumor environments, the compound demonstrated significant cytotoxicity against various cancer cell lines. This suggests its potential utility in cancer therapy, particularly for solid tumors where conventional therapies may fail .

Neuroprotective Effects

Beyond its anticonvulsant properties, this compound may offer neuroprotective benefits:

  • Mechanism of Action : By acting on neuroinflammatory pathways and reducing oxidative stress in neuronal cells, it can potentially protect against neurodegenerative conditions.
  • Preliminary Studies : Experimental models have shown that compounds with similar structures can reduce neuronal death in models of oxidative stress-induced injury, indicating a promising avenue for further research into neurodegenerative diseases .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural analogs:

Compound Name Substituent(s) Molecular Formula Molar Mass (g/mol) pKa Key Structural Differences Reference
Target Compound 2-isopropylphenoxy C₂₁H₂₃N₃O₅S 429.49 5.58 Reference standard
2-Chloro-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide Chloroacetamide C₁₂H₁₁ClN₃O₄S 328.75 Chloro group replaces phenoxy; shorter chain
2-(4-Chlorophenoxy)-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)acetamide 4-chlorophenoxy C₁₉H₁₈ClN₃O₅S 444.89 Chlorine at para-position on phenoxy
2-(2-Methoxyphenoxy)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide 2-methoxyphenoxy C₂₀H₂₁N₃O₆S 431.46 Methoxy group increases polarity
N-{4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-2-(1,3-dioxoisoindolin-2-yl)acetamide 1,3-dioxoisoindoline C₁₉H₁₆N₃O₆S 414.41 Dioxoisoindoline replaces phenoxy; cyclic anhydride
Key Observations:
  • Solubility : Methoxy and chloro derivatives exhibit higher aqueous solubility due to polar substituents .
  • Molecular Weight : The target compound’s higher mass (429.49 g/mol) may limit oral bioavailability compared to simpler analogs like the chloroacetamide (328.75 g/mol) .
Target Compound:
  • Antimicrobial Activity: Sulfonamide-isoxazole hybrids are known to inhibit bacterial dihydropteroate synthase (DHPS). The isopropylphenoxy group may enhance Gram-positive activity by improving membrane interaction .
  • Anti-inflammatory Potential: Isoxazole derivatives modulate COX-2 and TNF-α, suggesting possible anti-inflammatory applications .
Analogs:
  • 2-Chloroacetamide (CAS: 901397-84-0): Exhibits 94% structural similarity to the target compound but shows reduced antimicrobial potency due to the absence of the phenoxy group .
  • 4-Chlorophenoxy Derivative (CAS: 154820-81-2): Higher polarity may limit CNS penetration but improve solubility for intravenous formulations .

Q & A

Q. What are the established synthetic routes for 2-(2-isopropylphenoxy)-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)acetamide?

The synthesis typically involves multi-step reactions starting with substituted phenols or sulfonamide precursors. For example, coupling 2-isopropylphenol with a sulfonyl chloride intermediate (e.g., 4-aminophenylsulfonyl chloride) followed by acetylation of the 5-methyl-3-isoxazolylamine group. Key steps include nucleophilic substitution, sulfonylation, and purification via column chromatography . Reaction optimization may require temperature control (e.g., reflux in acetic anhydride) and stoichiometric adjustments to minimize byproducts.

Q. How can researchers confirm the molecular structure of this compound?

Structural validation relies on spectroscopic and crystallographic methods:

  • NMR : ¹H and ¹³C NMR identify functional groups (e.g., acetamide carbonyl at ~170 ppm, sulfonyl peaks at ~125-130 ppm) .
  • X-ray crystallography : Resolves bond lengths/angles (e.g., torsion angles of nitro or sulfonyl groups relative to aromatic planes) .
  • Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ ion matching theoretical mass) .

Q. What analytical techniques are recommended to assess purity and stability?

  • HPLC : Quantifies purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .
  • Thermogravimetric analysis (TGA) : Evaluates thermal stability under nitrogen atmospheres.
  • Solubility assays : Measure solubility in DMSO or aqueous buffers (e.g., >61.3 µg/mL in water) .

Advanced Research Questions

Q. How can researchers address low yields during the sulfonylation step in synthesis?

Low yields may arise from incomplete sulfonyl chloride activation or steric hindrance. Methodological improvements include:

  • Catalytic additives : Use DMAP (4-dimethylaminopyridine) to enhance sulfonylation efficiency .
  • Solvent optimization : Replace polar aprotic solvents (e.g., DMF) with dichloromethane to reduce side reactions.
  • Temperature gradients : Gradual heating (e.g., 40°C to 80°C) improves reaction kinetics .

Q. How to resolve contradictions in reported biological activity data across studies?

Discrepancies may stem from:

  • Purity variance : Impurities >5% can skew bioassay results; validate via HPLC and NMR .
  • Assay conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times.
  • Metabolite interference : Use LC-MS/MS to identify degradation products in biological matrices .

Q. What computational methods predict the compound’s interactions with biological targets?

  • Molecular docking : Simulate binding to sulfonamide-sensitive enzymes (e.g., carbonic anhydrase) using AutoDock Vina .
  • QSAR modeling : Correlate substituent effects (e.g., isopropyl vs. methyl groups) with activity using descriptors like logP and polar surface area .
  • MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories .

Q. How to design experiments to study structure-activity relationships (SAR) of this acetamide derivative?

  • Functional group substitution : Synthesize analogs with variations in the isoxazole ring (e.g., 5-ethyl instead of 5-methyl) and compare IC₅₀ values .
  • Pharmacophore mapping : Identify critical binding motifs (e.g., sulfonyl group hydrogen bonding) using Schrödinger’s Phase .
  • In vitro assays : Test inhibition of target proteins (e.g., kinases) under standardized ATP concentrations .

Methodological Notes

  • Data Validation : Cross-reference crystallographic data with Cambridge Structural Database entries to confirm bond parameters .
  • Reproducibility : Document reaction conditions (e.g., inert atmosphere, humidity control) to mitigate batch-to-batch variability .
  • Ethical Compliance : Adhere to institutional guidelines for handling sulfonamide derivatives, which may require toxicity profiling .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.